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Compound of Interest

Compound Name: 3-Fluorobenzaldehyde

Cat. No.: B1666160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluorobenzaldehyde, a key aromatic aldehyde derivative utilized in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

3-Fluorobenzaldehyde. The following tables summarize the proton (¹H) and carbon-13 (¹³C)

NMR data.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Fluorobenzaldehyde in chloroform-d (CDCl₃) exhibits distinct

signals for the aldehydic and aromatic protons.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

Aldehyde-H 9.996 Singlet -

H-6 7.683 Doublet of triplets

H-5 7.56 Triplet

H-2 7.53 Doublet

H-4 7.332 Doublet of triplets

Table 1: ¹H NMR data for 3-Fluorobenzaldehyde.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C=O 190.9

C-3 163.0 (d, J = 250 Hz)

C-1 137.8

C-5 130.4

C-6 129.3

C-4 128.0

C-2 115.0 (d, J = 22 Hz)

Table 2: ¹³C NMR data for 3-Fluorobenzaldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-Fluorobenzaldehyde.

The spectrum is characterized by prominent absorption bands corresponding to the carbonyl

and aromatic moieties.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3070 Aromatic C-H stretch Medium

~2860, ~2760
Aldehyde C-H stretch (Fermi

resonance)
Weak

~1705 C=O stretch (carbonyl) Strong

~1600, ~1580, ~1480 Aromatic C=C ring stretch Medium

~1280 C-F stretch Strong

~880, ~780, ~680
Aromatic C-H out-of-plane

bend
Strong

Table 3: Key IR absorption bands for 3-Fluorobenzaldehyde.[2]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-Fluorobenzaldehyde results in a distinct

fragmentation pattern that can be used for its identification.

m/z
Relative Intensity

(%)
Fragment Ion Fragment Lost

124 93.7 [M]⁺ -

123 100.0 [M-H]⁺ H•

95 95.7 [M-CHO]⁺ •CHO

75 36.2 [C₆H₄]⁺ F, CO

50 23.2 [C₄H₂]⁺ -

Table 4: Mass spectrometry data for 3-Fluorobenzaldehyde.[1][3]

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol
4.1.1. Sample Preparation:

Accurately weigh 10-20 mg of 3-Fluorobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

Transfer the solution to a clean, dry 5 mm NMR tube.[4]

Ensure the liquid height in the tube is approximately 4-5 cm.[4]

4.1.2. Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

4.1.3. Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Solvent: CDCl₃

Temperature: 298 K
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Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm
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NMR Experimental Workflow
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NMR Experimental Workflow.
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)
4.2.1. Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in

isopropanol and allowing it to dry completely.

Place a single drop of neat 3-Fluorobenzaldehyde directly onto the center of the ATR

crystal.[5]

4.2.2. Instrument Parameters:

Spectrometer: FT-IR spectrometer with an ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample.
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ATR-IR Experimental Workflow
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ATR-IR Experimental Workflow.

Mass Spectrometry Protocol (Gas Chromatography-
Mass Spectrometry - GC-MS)
4.3.1. Sample Preparation:
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Prepare a 1 mg/mL stock solution of 3-Fluorobenzaldehyde in a volatile solvent such as

dichloromethane or ethyl acetate.

Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

4.3.2. GC-MS Instrument Parameters:

Gas Chromatograph:

Injector: Split/splitless, operated in split mode (e.g., 50:1)

Injector Temperature: 250 °C

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%

phenyl methylpolysiloxane)

Carrier Gas: Helium at a constant flow of 1 mL/min

Oven Program: Initial temperature 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold

for 5 min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Mass Spectral Fragmentation Pathway
The fragmentation of 3-Fluorobenzaldehyde upon electron ionization primarily involves the

loss of a hydrogen radical followed by the loss of carbon monoxide, or the loss of the formyl

radical.
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Mass Spectral Fragmentation of 3-Fluorobenzaldehyde
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Mass Spectral Fragmentation of 3-Fluorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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